3-(2-methoxypyridin-3-yl)-1H-pyrazol-5-amine
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Overview
Description
3-(2-methoxypyridin-3-yl)-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with an amine group and a methoxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxypyridin-3-yl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution with Methoxypyridine: The methoxypyridine moiety can be introduced via a nucleophilic substitution reaction. This involves the reaction of a halogenated pyridine derivative with a nucleophile such as methoxide ion.
Amination: The final step involves the introduction of the amine group at the 5-position of the pyrazole ring. This can be achieved through various methods, including reductive amination or direct amination using ammonia or an amine source.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxypyridin-3-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.
Substitution: The methoxypyridine moiety can undergo nucleophilic or electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogenated pyridines, methoxide ion, and various nucleophiles or electrophiles are employed.
Major Products Formed
Oxidation: Oxidized derivatives such as nitro compounds or oxides.
Reduction: Reduced forms such as hydrazine derivatives.
Substitution: Substituted derivatives with various functional groups replacing the methoxy or amine groups.
Scientific Research Applications
3-(2-methoxypyridin-3-yl)-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential biological activities.
Industrial Applications: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-methoxypyridin-3-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
3-(2-methoxypyridin-3-yl)-1H-pyrazole: Lacks the amine group at the 5-position.
3-(2-methoxypyridin-3-yl)-1H-pyrazol-4-amine: The amine group is at the 4-position instead of the 5-position.
2-(2-methoxypyridin-3-yl)-1H-pyrazol-5-amine: The methoxypyridine moiety is at the 2-position of the pyrazole ring.
Uniqueness
3-(2-methoxypyridin-3-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-(2-methoxypyridin-3-yl)-1H-pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-14-9-6(3-2-4-11-9)7-5-8(10)13-12-7/h2-5H,1H3,(H3,10,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQNAYPMANIHBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C2=CC(=NN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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